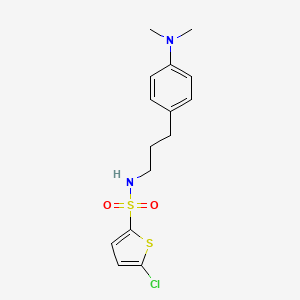
5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a chloro group, and a propyl chain attached to a dimethylamino phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common approach is to start with thiophene-2-sulfonyl chloride, which undergoes a nucleophilic substitution reaction with 3-(4-(dimethylamino)phenyl)propylamine to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are also critical to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while substitution of the chloro group can result in various substituted thiophene derivatives.
科学研究应用
Anticancer Applications
Numerous studies have highlighted the anticancer potential of 5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
- Case Study: Cytotoxicity Evaluation
- A study assessed the compound's effects on human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines.
- Results indicated that the compound reduced cell viability significantly at concentrations above 10 µM, with a GI50 value of approximately 1.9 µM against pancreatic carcinoma cells (MIA PaCa-2) .
Antimicrobial Applications
The compound has also shown promise in antimicrobial applications. Its effectiveness against multidrug-resistant pathogens has been documented.
- Case Study: Antibacterial Efficacy
Research Applications
This compound is being explored for various other applications:
- Drug Development : As a lead compound in the development of new anticancer agents.
- Combination Therapies : Investigated for use in combination with other chemotherapeutics to enhance efficacy and reduce resistance.
- Mechanistic Studies : Research into its mechanisms of action, particularly in apoptosis induction and cell cycle arrest.
作用机制
The mechanism of action of 5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical assays and computational modeling.
相似化合物的比较
Similar Compounds
5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonyl chloride: Precursor in the synthesis of the sulfonamide derivative.
Uniqueness
The uniqueness of 5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
生物活性
5-Chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H20ClN3O4S
- Molecular Weight : 409.9 g/mol
- CAS Number : 721401-53-2
This compound features a thiophene ring substituted with a sulfonamide group, which is crucial for its biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cyclin-Dependent Kinase 5 (CDK5) :
- Anticancer Activity :
- Anti-inflammatory Effects :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Neurodegenerative Disease Models :
- Cancer Research :
属性
IUPAC Name |
5-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S2/c1-18(2)13-7-5-12(6-8-13)4-3-11-17-22(19,20)15-10-9-14(16)21-15/h5-10,17H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMHDBWWPVWIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













